molecular formula C17H20F3NO3 B2585165 Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 1354951-38-4

Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B2585165
CAS No.: 1354951-38-4
M. Wt: 343.346
InChI Key: JAIKJLZAQPHIEO-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a versatile Boc-protected piperidine derivative designed for advanced pharmaceutical research and development. Its core structure, featuring a piperidine ring, is a privileged scaffold in medicinal chemistry, prevalent in a wide range of therapeutic agents . The incorporation of the electron-withdrawing trifluoromethyl group on the phenyl ring is a strategic modification that can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate for constructing targeted bioactive molecules . This ketone-functionalized piperidine serves as a critical synthetic building block for creating chiral 3-substituted-4-hydroxypiperidines via highly stereoselective biocatalytic reduction, a key transformation for producing compounds with dual chiral centers relevant to drug discovery . Furthermore, the protected amine allows for facile deprotection and further functionalization, enabling researchers to efficiently synthesize a diverse array of derivatives such as Schiff bases, sulfonamides, and amides for screening and development purposes . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO3/c1-16(2,3)24-15(23)21-8-7-13(14(22)10-21)11-5-4-6-12(9-11)17(18,19)20/h4-6,9,13H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIKJLZAQPHIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves the reaction of 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylic acid with tert-butyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Trifluoromethylphenyl Positional Isomers
Compound Name CAS Number Substituent Position Key Functional Groups Molecular Formula Molecular Weight
Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate 1354951-38-4 3-CF₃ on phenyl 3-oxo, Boc-protected C₁₇H₂₀F₃NO₃ 343.34
Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate 1354960-01-2 2-CF₃ on phenyl 3-oxo, Boc-protected C₁₇H₂₀F₃NO₃ 343.34
Tert-butyl 3-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (3o) - 2-CF₃ on phenyl Boc-protected, no oxo C₁₇H₂₂F₃NO₂ 329.36
Ring Saturation and Heteroatom Variations
Compound Name CAS Number Ring Structure Key Functional Groups Molecular Formula
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate - Dihydropyridine Unsaturated ring, Boc C₁₇H₂₀F₃NO₂
Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate (19) - Piperazine Two N atoms, Boc C₁₆H₂₂F₃N₃O₂
  • Key Differences :
    • The dihydropyridine derivative (unsaturated ring) exhibits planar geometry, contrasting with the saturated piperidine ring of the target compound, which may influence π-π stacking interactions .
    • Piperazine-based analogs (e.g., compound 19 ) introduce additional nitrogen atoms, increasing basicity and hydrogen-bonding capacity compared to piperidines .

Physicochemical and Pharmacological Implications

  • Metabolic Stability: The 3-oxo group may introduce metabolic soft spots (e.g., ketone reduction), whereas non-oxo analogs like 3o could exhibit longer half-lives .
  • Stereochemical Impact : Analogs with 4-substituted phenyl groups (e.g., 3f ) adopt distinct conformations compared to 3-substituted derivatives, affecting target binding .

Biological Activity

Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS Number: 1354951-38-4) is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C17H20F3NO3
  • Molecular Weight : 343.34 g/mol
  • CAS Number : 1354951-38-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various biological targets, including enzyme inhibition and potential anticancer properties.

Enzyme Inhibition

Research indicates that derivatives of piperidine compounds often exhibit significant enzyme inhibition properties. For instance, studies have shown that certain piperidine derivatives can act as inhibitors for various protein kinases, which are crucial in cancer progression and cellular signaling pathways. The introduction of trifluoromethyl groups in these compounds enhances their binding affinity due to increased lipophilicity and electronic effects, potentially leading to improved pharmacological profiles .

Anticancer Activity

Recent investigations into related piperidine derivatives have demonstrated promising anticancer activities. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers. The mechanism often involves the induction of apoptosis in malignant cells, suggesting that this compound may possess similar properties .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several piperidine derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting a strong potential for further development as anticancer agents .

CompoundIC50 (µM)Cell Line
Compound A10MCF7 (Breast Cancer)
Compound B15A549 (Lung Cancer)
This compoundTBDTBD

Case Study 2: Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, Tert-butyl derivatives were tested against glycogen synthase kinase 3 beta (GSK-3β), a key target in cancer therapy. The results showed that modifications to the piperidine ring significantly affected inhibitory potency, with some derivatives achieving sub-micromolar IC50 values .

CompoundTarget EnzymeIC50 (nM)
Compound CGSK-3β480
Compound DGSK-3β360
This compoundTBD

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 1-Boc-3-piperidone with 3-(trifluoromethyl)phenyl reagents under reflux in dichloromethane, using triethylamine as a base to stabilize intermediates . Optimization includes:

  • Temperature : Maintaining 0–5°C during trifluoroacetyl group introduction to prevent side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve yields for substitution steps .
  • Catalysts : Lewis acids like BF₃·Et₂O enhance electrophilic aromatic substitution efficiency .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
TrifluoroacetylationEthyl trifluoroacetate, DCM, 0°C65–75
Piperidine ring closure1-Boc-3-piperidone, TEA80–85

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies piperidine ring protons (δ 1.4–1.5 ppm for tert-butyl) and trifluoromethylphenyl signals (δ 7.5–7.8 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (ketone and ester) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion [M+H]⁺ at m/z 370.12 .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) with retention times ~8.2 min .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing the compound under varying conditions?

  • Methodological Answer : Contradictions often arise from impurities in starting materials or inconsistent workup. Strategies include:

  • In Situ Monitoring : Use FTIR or LC-MS to track intermediate formation and adjust reaction times .
  • Purification Protocols : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to isolate high-purity product .
  • DoE (Design of Experiments) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .

Q. What methodological approaches are recommended for evaluating the compound’s biological activity and receptor interactions?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .
  • Fluorescence Polarization : Track competitive displacement of fluorescent ligands to calculate IC₅₀ values .
  • Molecular Dynamics Simulations : Use docking software (AutoDock Vina) to predict binding modes with receptors like 5-HT₆ .

Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity and stability?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 simulations at the B3LYP/6-31G* level predict electrophilic sites (e.g., ketone reactivity) and hydrolysis susceptibility .
  • QM/MM Studies : Model transition states for trifluoromethyl group substitutions to guide synthetic modifications .
  • Degradation Pathways : Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies major degradants (e.g., Boc-deprotected piperidine) .

Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesBiological ActivityReference
tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylateLacks 3-oxo groupReduced kinase inhibition
tert-Butyl 3-oxo-4-phenylpiperidine-1-carboxylateTrifluoromethyl replaced with phenylLower metabolic stability

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